1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene
Overview
Description
1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C14H8F6 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorination Reactions
1,3-Bis-(trifluoromethyl)benzene, which is structurally similar to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, has been studied for its fluorination reactions over potassium tetrafluorocobaltate. This research provides insights into the fluorination of compounds with similar structures, suggesting potential applications in chemical synthesis and modification processes (Parsons, 1972).
Photochemical Studies
The photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene and 1-fluoro-3-(trifluoromethyl)benzene, has been extensively studied. These compounds, which are closely related to this compound, exhibit unique fluorescence spectra and singlet state emissions in the gas phase. Such studies are crucial for understanding the photophysical properties of fluoroaromatic compounds, which can have applications in materials science and photonics (Al-ani, 1973).
Organometallic Synthesis
Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to this compound, has shown its usefulness as a starting material in organometallic synthesis. This implies potential applications of similar fluorinated aromatic compounds in the synthesis of various organometallic compounds, which can be pivotal in catalysis and material science (Porwisiak & Schlosser, 1996).
Polymer Synthesis
The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which is structurally related to this compound, show the utility of such compounds in the development of novel polymers. These polymers have excellent thermal stability and are potential candidates for advanced material applications (Banerjee et al., 2009).
Fluorinated Compound Preparation
Studies on the preparation of perfluoroalkylated benzoheterocyclic compounds using hexafluoro-1,2-epoxypropane indicate the potential of this compound in the synthesis of novel compounds with CF3 and C2F5 groups. These compounds can be significant in pharmaceutical and agrochemical research due to their unique chemical properties (Ishikawa & Sasaki, 1977).
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-fluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-12-10(7-4-8-11(12)14(18,19)20)13(16,17)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCKSPXFPKUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.